

Application Notes and Protocols: Synthesis of Thiarubrine A

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Compound of Interest					
Compound Name:	Thiarubrine A				
Cat. No.:	B1198393	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thiarubrine A is a naturally occurring antibiotic characterized by its distinctive 1,2-dithiin ring system and a polyyne side chain.[1] First isolated from the leaves of Aspilia species, this compound has garnered significant interest due to its potent antimicrobial and antifungal activities. This document provides a detailed overview of the total synthesis of **Thiarubrine A** as reported by Koreeda and Yang in 1994, which remains a cornerstone reference for the chemical synthesis of this natural product. The synthesis is an 8-step linear sequence starting from 2,4-hexadiyne-1,6-diol.[2][3] Information on the biosynthetic pathway of **Thiarubrine A** is not extensively documented in the current scientific literature.

I. Chemical Synthesis Pathway of Thiarubrine A

The total synthesis of **Thiarubrine A** was achieved by Koreeda and Yang, featuring key reactions such as the Corey-Fuchs reaction and a Sonogashira coupling to construct the carbon skeleton, followed by a final oxidative cyclization to form the 1,2-dithiin ring.[2][3]

Diagram of the **Thiarubrine A** Synthesis Pathway:





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Caption: Total synthesis of **Thiarubrine A** starting from 2,4-hexadiyne-1,6-diol.

II. Quantitative Data Summary

The following table summarizes the reaction conditions and yields for each step in the total synthesis of **Thiarubrine A** by Koreeda and Yang.[2][3]



Step	Starting Material	Reagents and Conditions	Product	Yield (%)
1	2,4-Hexadiyne- 1,6-diol	KOH, DMF, RT, 3.5 h	Intermediate Diol	87
2	Intermediate Diol	Dess-Martin Periodinane, CH ₂ Cl ₂ , RT, 30 min	Dialdehyde	91
3	Dialdehyde	Ph ₃ P, CBr ₄ , CH ₂ Cl ₂ , 0 °C, 50 min	Tetrabromide	89
4	Tetrabromide	1. n-BuLi, THF, -78 °C2. MeI, BF ₃ ·OEt ₂ , DMF	Monobromotriyn e	-
5	Monobromotriyn e	1. Ph ₃ P, CBr ₄ , CH ₂ Cl ₂ , 0 °C2. n- BuLi, THF, -78 °C to RT	Triacetylene	34 (over 2 steps)
6	Triacetylene	Vinyl bromide, Cul, Et₃N, Pd(PPh₃)₄, PhMe, RT, 4.5 h	Ene-triyne Intermediate	41
7 & 8	Ene-triyne Intermediate	1. TBAF, 3Å MS, THF, RT, 3 h2. l ₂ , THF, RT	Thiarubrine A	53

III. Experimental Protocols

The following protocols are based on the total synthesis of **Thiarubrine A** by Koreeda and Yang.[3]

Step 1: Synthesis of the Intermediate Diol



- To a solution of 2,4-hexadiyne-1,6-diol in dimethylformamide (DMF), a catalytic amount of potassium hydroxide (KOH) is added.
- The reaction mixture is stirred at room temperature for 3.5 hours.
- The reaction is quenched with water and the product is extracted with an appropriate organic solvent.
- The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to afford the intermediate diol.

Step 2: Synthesis of the Dialdehyde

- To a solution of the intermediate diol in dichloromethane (CH₂Cl₂), Dess-Martin periodinane is added in one portion.
- The reaction mixture is stirred at room temperature for 30 minutes.
- The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
- The product is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried, and concentrated.
- Purification by column chromatography yields the dialdehyde.

Step 3: Synthesis of the Tetrabromide (Corey-Fuchs Reaction)

- To a cooled (0 °C) solution of triphenylphosphine (Ph₃P) in CH₂Cl₂, carbon tetrabromide (CBr₄) is added.
- A solution of the dialdehyde in CH₂Cl₂ is then added dropwise to the reaction mixture.
- The reaction is stirred at 0 °C for 50 minutes.



 The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the tetrabromide.

Step 4 & 5: Synthesis of the Triacetylene

- To a solution of the tetrabromide in tetrahydrofuran (THF) at -78 °C, n-butyllithium (n-BuLi) is added dropwise.
- After stirring, methyl iodide (MeI) and boron trifluoride diethyl etherate (BF₃·OEt₂) in DMF are added to furnish the monobromotriyne.
- This intermediate is then subjected to another Corey-Fuchs reaction with Ph₃P and CBr₄,
 followed by treatment with n-BuLi to yield the triacetylene.

Step 6: Synthesis of the Ene-trivne Intermediate (Sonogashira Coupling)

- To a solution of the triacetylene in toluene are added copper(I) iodide (CuI), triethylamine (Et₃N), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
- Vinyl bromide is then bubbled through the solution.
- The reaction mixture is stirred at room temperature for 4.5 hours.
- After an aqueous workup, the product is purified by chromatography to yield the ene-triyne intermediate.

Step 7 & 8: Synthesis of Thiarubrine A

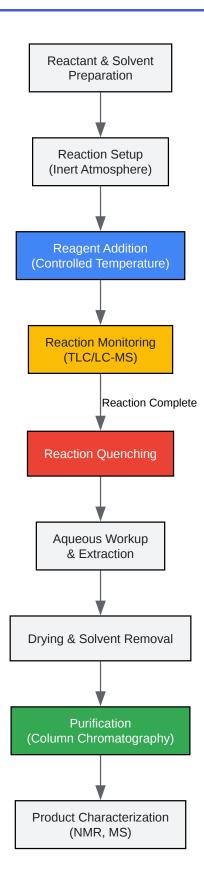
- The ene-triyne intermediate is treated with tetrabutylammonium fluoride (TBAF) in THF in the presence of 3Å molecular sieves to deprotect the thiol.
- The resulting dithiol is then oxidized by the addition of a solution of iodine (I2) in THF at room temperature.
- The reaction mixture is stirred for a short period, followed by an aqueous workup and extraction.
- The final product, **Thiarubrine A**, is purified by column chromatography.



IV. Experimental Workflow

The following diagram illustrates the general workflow for a single step in the synthesis of **Thiarubrine A**.





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Caption: General experimental workflow for a synthetic chemistry step.



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